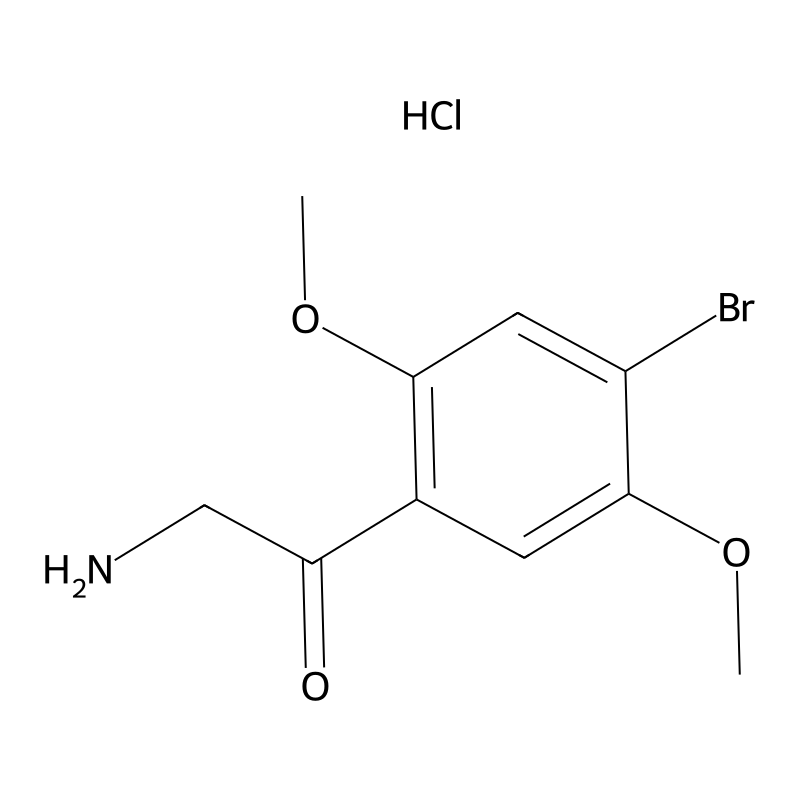bk-2C-B (hydrochloride)

Content Navigation
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Description
Beta-keto 2C-B, commonly referred to as bk-2C-B (hydrochloride), is a synthetic compound belonging to the phenethylamine class. It is structurally related to 2C-B, a well-known psychedelic, but features a ketone functional group at the beta position of the ethyl chain. The systematic name for bk-2C-B is 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. This compound has garnered attention for its psychoactive properties, which include visual distortions, time perception alterations, and euphoric sensations, although it is reported to be more stimulating and less psychedelic than its parent compound, 2C-B .
The primary chemical reaction of interest involving bk-2C-B is its potential dimerization. In this process, the primary amine group of one molecule can react with the beta ketone of another molecule to form imine bonds, resulting in a dimeric structure. This reaction is reversible and pH-dependent, favoring slightly acidic conditions. At neutral pH, intramolecular reactions can also occur, leading to the formation of a purple pyrazine dimer. Hydrolysis of this dimer can regenerate bk-2C-B under acidic conditions .
Bk-2C-B primarily acts as a partial agonist at the serotonin 5-HT2A receptor. Its psychoactive effects are thought to stem from these interactions, which can lead to various subjective experiences such as visual hallucinations and altered states of consciousness. Limited data exist regarding its pharmacological profile, metabolism, and toxicity; therefore, caution is advised when considering its use .
The synthesis of bk-2C-B typically involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde:
- Grignard Reaction: Reacting with methylmagnesium bromide.
- Oxidation: Using pyridinium chlorochromate (PCC) to convert the alcohol intermediate back to a ketone.
- α-bromination: Halogenating the ketone.
- Reaction with Hexamethylenetetramine: This step produces the primary amine.
- Acid Hydrolysis: Converts the quaternary ammonium salt into the hydrochloride form of bk-2C-B.
This synthetic pathway has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .
Bk-2C-B has been primarily studied within research contexts due to its psychoactive properties. It has emerged on the market as a designer drug and is often sold as a research chemical. Its applications are mainly limited to academic studies focusing on its pharmacological effects and potential therapeutic uses in understanding serotonin receptor interactions .
Bk-2C-B shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:
| Compound | Structural Features | Psychoactive Effects | Distinctiveness |
|---|---|---|---|
| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Hallucinogenic effects | More psychedelic than bk-2C-B |
| 4-AcO-DMT | Acetylated derivative of psilocin | Psychedelic effects | Different mechanism of action via tryptamine pathways |
| Mescaline | Naturally occurring phenethylamine from peyote | Intense visual and auditory hallucinations | Natural source vs synthetic |
| BK-2C-E | Beta-keto analog of 2C-E | Stimulant effects | Similar structure but different functional groups |
Bk-2C-B's unique ketone substitution at the beta position differentiates it from these compounds, influencing both its pharmacological profile and subjective effects .








